molecular formula C5H7F3N2 B8499821 2-Amino-5,5,5-trifluoropentanenitrile

2-Amino-5,5,5-trifluoropentanenitrile

Cat. No. B8499821
M. Wt: 152.12 g/mol
InChI Key: XMMUZYAEVNFMIL-UHFFFAOYSA-N
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Patent
US08957218B2

Procedure details

To a solution of sodium cyanide (10 g, 0.20 mol, 1 eq) in water (50 ml) at room temperature are added successively ammonium chloride (12 g, 0.22 mol, 1.1 eq.) and 4,4,4-trifluorobutanol a4 (25 g, 0.20 mol, 1 eq) dissolved in methanol (50 ml). The mixture is stirred overnight at room temperature. The reaction mixture is quenched with water and extracted with ethyl acetate (3 times). The organic layers are dried over MgSO4, filtered and evaporated under reduced pressure to afford 34 g of 2-amino-5,5,5-trifluoropentanenitrile a5.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Cl-].[NH4+:5].[F:6][C:7]([F:13])([F:12])[CH2:8][CH2:9][CH2:10]O>O.CO>[NH2:5][CH:10]([CH2:9][CH2:8][C:7]([F:13])([F:12])[F:6])[C:1]#[N:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
12 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
25 g
Type
reactant
Smiles
FC(CCCO)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(C#N)CCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 111.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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